molecular formula C18H15N3O3 B6084122 6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No. B6084122
M. Wt: 321.3 g/mol
InChI Key: YCEKQXVIKCSLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one, also known as DMQX, is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of neurotransmitters in the brain. DMQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in various physiological and pathological processes in the central nervous system.

Mechanism of Action

6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. By binding to the receptor site, 6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one prevents the binding of glutamate, thereby blocking the excitatory neurotransmission. This leads to a decrease in the neuronal activity mediated by the glutamate receptors.
Biochemical and physiological effects:
6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has been shown to have various biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. 6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has also been shown to reduce the seizure activity in animal models of epilepsy and to protect against ischemic brain injury in stroke models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one in lab experiments is its high potency and selectivity for the AMPA receptors. 6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is also relatively stable and easy to handle in the laboratory. However, one limitation of using 6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is its potential toxicity and adverse effects on other ion channels and receptors. Therefore, careful dosage and experimental design are required to minimize any potential confounding effects.

Future Directions

There are several future directions for the use of 6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one in scientific research. One direction is to investigate the role of 6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one in the regulation of synaptic plasticity and neuronal development. Another direction is to explore the potential therapeutic applications of 6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one in the treatment of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Finally, the development of more selective and potent analogs of 6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one may lead to new insights into the mechanisms of glutamate receptor function and new therapeutic targets for neurological disorders.

Synthesis Methods

6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. Another method involves the reaction of 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one with 2,3-dimethoxyphenylacetonitrile in the presence of a Lewis acid catalyst.

Scientific Research Applications

6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has been used extensively in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes, including learning and memory, epilepsy, stroke, and neurodegenerative diseases. 6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has also been used to investigate the mechanisms of action of various drugs and compounds that modulate glutamate receptor activity.

properties

IUPAC Name

6,8-dimethoxy-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-12-8-13-16-14(10-19-17(13)15(9-12)24-2)18(22)21(20-16)11-6-4-3-5-7-11/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEKQXVIKCSLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C(=C1)OC)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

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